5,7-diphenyl-4-piperidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE is a complex organic compound belonging to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with phenyl groups at the 5 and 7 positions, and a piperidine moiety at the 4 position. This structural configuration imparts significant biological and chemical properties, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Phenyl Groups: Phenyl groups are introduced at the 5 and 7 positions through electrophilic aromatic substitution reactions.
Attachment of the Piperidine Moiety: The piperidine ring is attached at the 4 position via nucleophilic substitution reactions
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Major products formed from these reactions include oxidized or reduced derivatives, as well as substituted compounds with varied functional groups .
Scientific Research Applications
1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE involves its interaction with specific molecular targets. It acts as a kinase inhibitor, binding to the active site of kinases and preventing their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar compounds to 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE include:
5,7-Diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol: This compound shares the pyrrolo[2,3-d]pyrimidine core but differs in the functional groups attached.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Known for its anti-tubercular activity, this compound has a different substitution pattern.
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: A JAK1 selective inhibitor with a distinct structural framework.
The uniqueness of 1-{5,7-DIPHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL}PIPERIDINE lies in its specific substitution pattern and the presence of the piperidine moiety, which imparts unique biological activities and chemical properties .
Properties
Molecular Formula |
C23H22N4 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5,7-diphenyl-4-piperidin-1-ylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H22N4/c1-4-10-18(11-5-1)20-16-27(19-12-6-2-7-13-19)23-21(20)22(24-17-25-23)26-14-8-3-9-15-26/h1-2,4-7,10-13,16-17H,3,8-9,14-15H2 |
InChI Key |
VYCJKCXDVGKDGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5 |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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